N-Isopropylbutyramide

Vue d'ensemble

Description

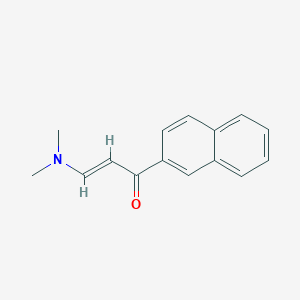

“N-Isopropylbutyramide” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.20 g/mol . The IUPAC name for this compound is N-propan-2-ylbutanamide .

Synthesis Analysis

While specific synthesis methods for N-Isopropylbutyramide were not found in the search results, it’s worth noting that similar compounds, such as N-isopropylacrylamide-based polymers, have been synthesized using surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .Molecular Structure Analysis

The molecular structure of N-Isopropylbutyramide includes a butanamide backbone with an isopropyl group attached . The InChI string representation of the molecule isInChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) . Physical And Chemical Properties Analysis

N-Isopropylbutyramide has several computed properties including a molecular weight of 129.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 129.115364102 g/mol .Applications De Recherche Scientifique

Nanotechnology

N-Isopropylbutyramide may be utilized in the synthesis of nanocrystals, which are pivotal in nanotechnology. Nanocrystals have applications in electronics, photonics, and as catalysts due to their unique properties that differ from bulk materials .

Biomedical Polymers

In the field of biomedical polymers, N-Isopropylbutyramide could play a role in the synthesis of bioactive polymers. These polymers have significant applications in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Thermoelectric Materials

Research in thermoelectric materials could benefit from N-Isopropylbutyramide in studying the properties of materials that convert temperature differences into electrical voltage, which has implications for renewable energy technologies .

Medicine

N-Isopropylbutyramide might be involved in the development of aptamer-modified nanoparticles for medical applications. These include targeted drug delivery systems and diagnostics, leveraging the specificity and affinity provided by aptamers .

Industrial Applications

In industrial settings, N-Isopropylbutyramide could be used in the formulation of substances or in the manufacturing processes where its properties might contribute to the production of various chemicals or materials .

Environmental Science

The compound could be relevant in environmental science, particularly in the study of the environmental fate and behavior of chemicals. It may also be used in the development of materials for environmental remediation .

Analytical Chemistry

N-Isopropylbutyramide may have roles in analytical chemistry, where it could be used as a standard or reagent in various analytical methods to quantify or identify other compounds .

Material Science

In material science, N-Isopropylbutyramide could contribute to the development of new materials with specific properties, such as enhanced durability or conductivity. It may also be used in the study of material behavior under different environmental conditions .

Biotechnology

Lastly, N-Isopropylbutyramide might find applications in biotechnology, for instance, in the biosynthesis of nanoparticles. These nanoparticles have numerous biomedical applications, including antibacterial, antifungal, and antiviral activities .

Mécanisme D'action

Target of Action

It’s structurally similar to butyramide , which is known to interact with the Aliphatic amidase expression-regulating protein . This protein is involved in the hydrolysis of amide bonds, and it’s found in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.

Mode of Action

Based on its structural similarity to butyramide, it may interact with its target protein to influence its function . The interaction between the compound and its target could lead to changes in the target’s activity, potentially influencing various biological processes.

Biochemical Pathways

Given its potential interaction with the aliphatic amidase expression-regulating protein, it might influence the metabolism of certain amides

Pharmacokinetics

Understanding these properties is crucial as they can significantly impact the bioavailability of the compound . Tools like ADMETlab 2.0 and admetSAR3.0 can provide predictions for these properties, aiding in the understanding of the compound’s pharmacokinetics.

Result of Action

Based on its potential interaction with the aliphatic amidase expression-regulating protein, it might influence various cellular processes, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . Therefore, these factors should be considered when studying the action of N-Isopropylbutyramide.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-propan-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWNADDVIBLENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336033 | |

| Record name | N-Isopropylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropylbutyramide | |

CAS RN |

122348-67-8 | |

| Record name | N-Isopropylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-Isopropylbutyramide in the synthesis of the Collagen-Polymer Composite?

A: N-Isopropylbutyramide (NIPAOPMB) acts as a comonomer alongside N-(3-((hydroxymethyl)amino)-3-oxopropyl)-N-isopropylbutyramide (NHMAONIB) in the multi-step polymerization process. These comonomers are strategically incorporated into the starch-grafted-pentapolymer structure through N–C/ O–C coupling reactions. This strategic allocation is crucial for the formation of the final multifunctional hybrid Collagen-Polymer Composite (CPC). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

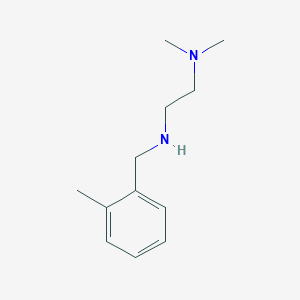

![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)

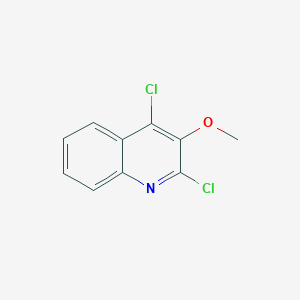

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)

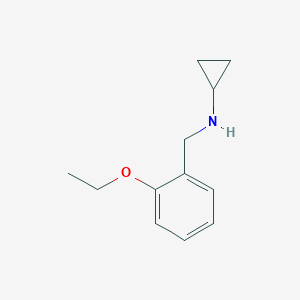

![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)

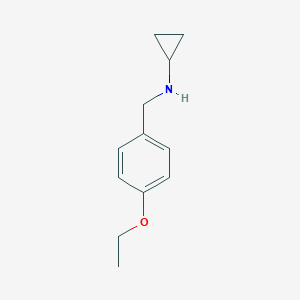

![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)